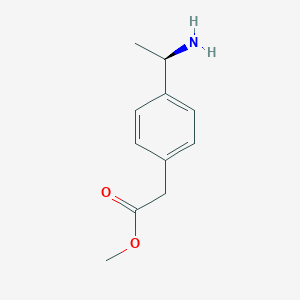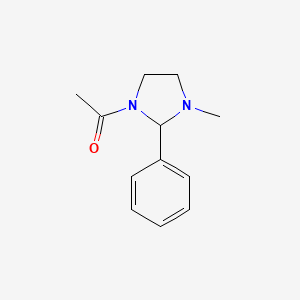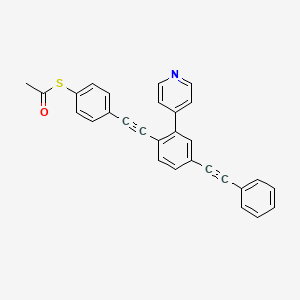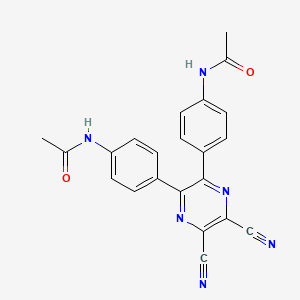
N,N'-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with cyano groups and phenylene groups linked to acetamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide typically involves the following steps:
Formation of the Pyrazine Core: The pyrazine core can be synthesized through the cyclization of appropriate precursors, such as 1,2-diaminobenzene derivatives, under controlled conditions.
Introduction of Cyano Groups: The cyano groups are introduced via nucleophilic substitution reactions, often using cyanogen bromide or similar reagents.
Attachment of Phenylene Groups: The phenylene groups are attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Formation of Acetamide Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products
Oxidation: Oxidized pyrazine derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent, with studies showing interactions with proteins like TP53 and NF-KAPPA-B.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: Explored for its antimicrobial properties against various bacterial and fungal strains.
作用機序
The mechanism of action of N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide involves its interaction with molecular targets such as proteins and enzymes. For instance, its anticancer activity is attributed to its binding to proteins like TP53 and NF-KAPPA-B, leading to the inhibition of their activity and induction of apoptosis in cancer cells . The compound’s electronic properties also play a role in its interactions with biological molecules.
類似化合物との比較
Similar Compounds
N,N’-((5,5’-((1,4-Phenylene)bis(1H-tetrazole-5,1-diyl))bis(4,1-phenylene))diacetamide: Similar structure with tetrazole rings instead of pyrazine.
N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(methylene))bis(N-(p-tolyl)acetamide): Similar core structure with different substituents.
Uniqueness
N,N’-((5,6-Dicyanopyrazine-2,3-diyl)bis(4,1-phenylene))diacetamide is unique due to its combination of cyano and acetamide groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
566149-79-9 |
|---|---|
分子式 |
C22H16N6O2 |
分子量 |
396.4 g/mol |
IUPAC名 |
N-[4-[3-(4-acetamidophenyl)-5,6-dicyanopyrazin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H16N6O2/c1-13(29)25-17-7-3-15(4-8-17)21-22(28-20(12-24)19(11-23)27-21)16-5-9-18(10-6-16)26-14(2)30/h3-10H,1-2H3,(H,25,29)(H,26,30) |
InChIキー |
FEEABOKXXBRTBK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)NC(=O)C)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


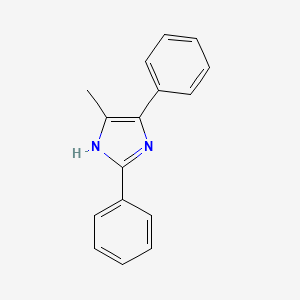

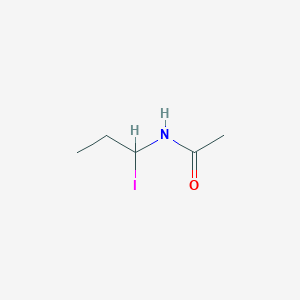
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)
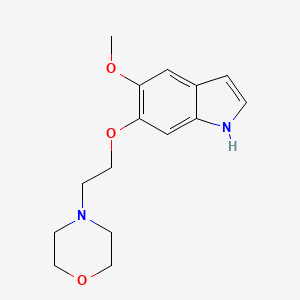
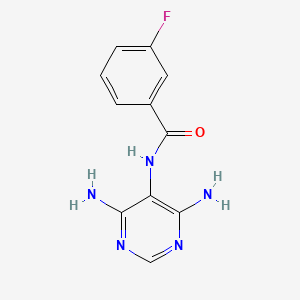
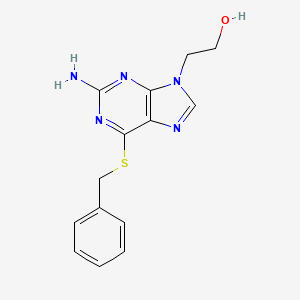
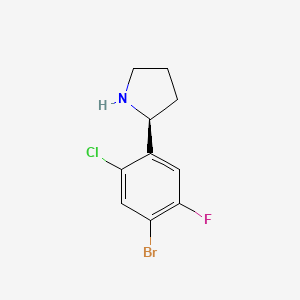

![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
